molecular formula C15H23NO B1613930 1-(Pyridin-2-yl)decan-1-one CAS No. 898779-40-3

1-(Pyridin-2-yl)decan-1-one

Cat. No.: B1613930
CAS No.: 898779-40-3
M. Wt: 233.35 g/mol
InChI Key: CYSGXUQRIQAJNP-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)decan-1-one is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Intercalative Activity

A novel compound closely related to 1-(Pyridin-2-yl)decan-1-one, specifically 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, demonstrates DNA intercalative activity. It acts as a human topoisomerase IIα catalytic inhibitor, showing stronger activity and lower DNA toxicity compared to etoposide, a known topoisomerase II poison. This compound displays caspase 3-independent anticancer activity (Jeon et al., 2017).

Hydrogen Bonding in Crystal Structures

1-(Pyridin-2-yl)tetrazole, a structural isomer, forms unique hydrogen-bonded two-dimensional networks in its crystalline state. These networks are five- and six-connected nets, demonstrating the compound's potential in the formation of complex crystal structures (Rizk et al., 2005).

Catalytic and Sensory Applications

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to this compound, have been used in the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and self-assembling functional materials. These compounds have also shown potential in catalysis (Halcrow, 2014).

Extractant for Metal Ions

Ether derivatives of pyridine, such as N-decoxy-1-(pyridin-3-yl)ethanoimine, have been investigated as novel extraction agents for metal ions like Fe(III). These compounds demonstrate efficiency in extracting iron from solutions, indicating potential applications in metal recovery and purification (Wojciechowska et al., 2019).

Photoreactions and Luminescence

Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer. These photoreactions result in dual luminescence, offering potential applications in photonic and sensor technologies (Vetokhina et al., 2012).

Mechanism of Action

Target of Action

Related compounds such as pyrimidine derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit prostaglandin synthesis, a key process in inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

For instance, some pyrimidine derivatives have been found to inhibit the synthesis of prostaglandins, key mediators of inflammation . This suggests that this compound might also affect similar biochemical pathways, leading to downstream effects such as reduced inflammation.

Result of Action

Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . This suggests that this compound might also have similar effects at the molecular and cellular level.

Properties

IUPAC Name

1-pyridin-2-yldecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSGXUQRIQAJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641984
Record name 1-(Pyridin-2-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-40-3
Record name 1-(2-Pyridinyl)-1-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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